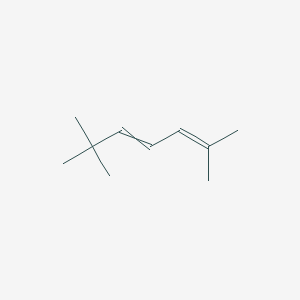![molecular formula C13H29OPSi B14295410 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one CAS No. 116458-27-6](/img/structure/B14295410.png)
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one is an organophosphorus compound with a unique structure that includes a triethylsilyl group and a phosphanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one typically involves the reaction of 2-methylpropan-1-one with triethylsilyl chloride and a phosphanyl reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The triethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of strong nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triethylsilyl group can enhance the compound’s stability and facilitate its binding to specific sites. The phosphanyl group can participate in various chemical transformations, making the compound versatile in different applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-propanol: A simpler alcohol with similar structural features but lacking the phosphanyl and triethylsilyl groups.
2-Hydroxy-2-methyl-1-phenyl-propan-1-one: A compound with a hydroxyl group and a phenyl group, used in different applications.
Uniqueness
2-Methyl-1-[(propan-2-yl)(triethylsilyl)phosphanyl]propan-1-one is unique due to the presence of both the triethylsilyl and phosphanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
116458-27-6 |
|---|---|
Fórmula molecular |
C13H29OPSi |
Peso molecular |
260.43 g/mol |
Nombre IUPAC |
2-methyl-1-[propan-2-yl(triethylsilyl)phosphanyl]propan-1-one |
InChI |
InChI=1S/C13H29OPSi/c1-8-16(9-2,10-3)15(12(6)7)13(14)11(4)5/h11-12H,8-10H2,1-7H3 |
Clave InChI |
TVDWIHCACJIIKK-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)P(C(C)C)C(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


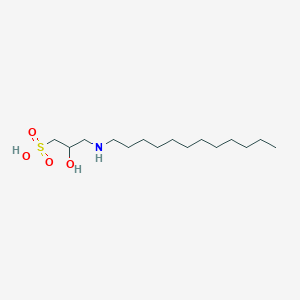
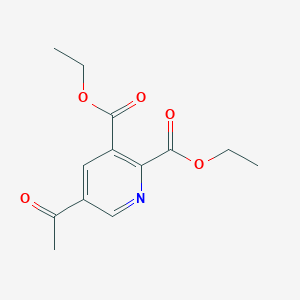
![1-[(Pent-4-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B14295342.png)
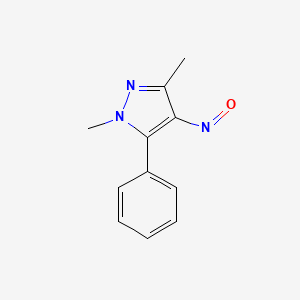
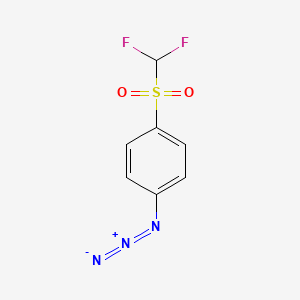
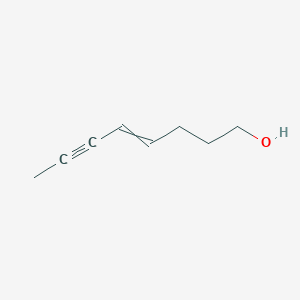
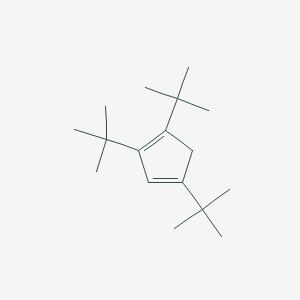
![(2R,3S,5R)-5-[6-amino-3-(dimethylamino)-4H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B14295375.png)
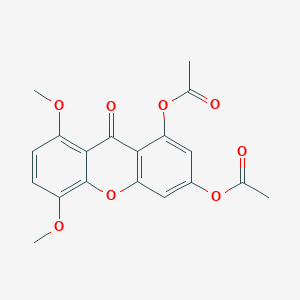
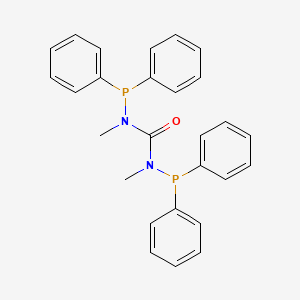
![tert-Butyl(dimethyl)[(pent-2-en-4-yn-1-yl)oxy]silane](/img/structure/B14295393.png)
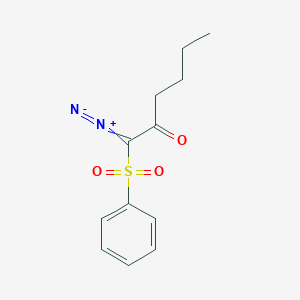
![Pyrrolidine, 1-[(2E)-3-(2-furanyl)-1-oxo-2-propenyl]-](/img/structure/B14295401.png)
